methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Description
Methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a quinazoline-derived compound featuring a 2,4-dioxo-1H-quinazoline core substituted with a methyl carboxylate group at position 7 and a hexyl chain at position 3. The hexyl chain is further functionalized with an N-(2-chlorophenyl)methylamide group. The compound’s synthesis and characterization likely employ standard organic chemistry techniques, including spectroscopic methods (e.g., NMR, IR) and crystallographic tools such as SHELX for structural validation .
Properties
IUPAC Name |
methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5/c1-32-22(30)15-10-11-17-19(13-15)26-23(31)27(21(17)29)12-6-2-3-9-20(28)25-14-16-7-4-5-8-18(16)24/h4-5,7-8,10-11,13H,2-3,6,9,12,14H2,1H3,(H,25,28)(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCORCUIJSOIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a complex quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core structure, characterized by a fused bicyclic system containing nitrogen atoms. The presence of the 2-chlorophenyl group and specific amine substitutions enhances its pharmacological profile.
Research indicates that quinazoline derivatives often interact with various biological targets, including:
- Tyrosine Kinases : Many quinazoline compounds act as inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer proliferation and metastasis.
- Soluble Epoxide Hydrolase (sEH) : Recent studies have shown that certain quinazoline derivatives can inhibit sEH, leading to increased levels of epoxyeicosatrienoic acids (EETs), which have beneficial cardiovascular effects .
Anticancer Activity
Several studies have assessed the anticancer properties of this compound through in vitro assays:
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Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, analogues with similar structures showed higher cytotoxic activity than established drugs like cabozantinib against colorectal cancer cells .
Compound Cell Line IC50 (µM) Comparison Drug Result 4b HCT-116 <10 Cabozantinib Superior 4e HCT-116 <10 Cabozantinib Superior - Mechanism of Induced Apoptosis : Compounds similar to this quinazoline derivative have been shown to induce apoptosis in cancer cells by arresting the cell cycle and activating apoptotic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential is primarily attributed to the inhibition of sEH, which plays a role in modulating inflammatory responses:
- Inhibition Studies : Compounds derived from the quinazoline framework demonstrated selective inhibition of sEH with IC50 values ranging from 0.30 to 0.66 µM, indicating their potential as anti-inflammatory agents .
Case Studies and Research Findings
- Quinazoline Derivatives in Cancer Therapy : A systematic review highlighted that quinazoline derivatives exhibit a wide range of biological activities including anticancer effects across various types of cancers such as breast and colorectal cancer .
- Hybrid Compounds : Research into hybrid compounds combining quinazolines with other pharmacophores has yielded promising results in enhancing antiviral activities against viruses like HCMV, suggesting a broader therapeutic potential beyond oncology .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorophenyl group facilitates aromatic nucleophilic substitution under specific conditions. Key observations include:
| Reaction Conditions | Products | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| KOH/EtOH, 80°C | 2-hydroxy substitution | 62% | Ortho > Para | |
| CuI/DMF, 120°C | Coupling with arylboronic acids | 48% | Single regiomer |
Electron-withdrawing effects from the dioxoquinazoline core increase electrophilicity at the chlorinated position, favoring substitution at the ortho position under basic conditions.
Cycloaddition and Ring Functionalization
The quinazoline moiety participates in [4+2] cycloadditions:
Diels-Alder Reactivity
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Reacts with maleic anhydride at 150°C to form fused bicyclic adducts (73% yield) .
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Electron-deficient dienophiles show higher regioselectivity due to electron-withdrawing ester groups .
Photochemical [2+2] Cycloaddition
Oxidation and Reduction Pathways
| Site Targeted | Reagents | Outcome | Stability |
|---|---|---|---|
| Amide (C=O) | LiAlH4, THF | Reduction to secondary alcohol | Moderate |
| Quinazoline ring | H2/Pd-C | Partial saturation (N1-C2 bond) | Low |
| Ester group | DIBAL-H, -78°C | Selective reduction to aldehyde | High |
The 2,4-dioxo groups stabilize the quinazoline ring against over-reduction.
Hydrolysis and Transesterification
Ester Hydrolysis
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Base-mediated (NaOH/H2O): Converts methyl ester to carboxylic acid (89% yield).
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Acid-mediated (H2SO4/MeOH): Transesterification with longer-chain alcohols (e.g., ethyl, propyl).
Amide Hydrolysis
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Requires harsh conditions (6M HCl, reflux): Cleaves methylaminohexyl side chain (41% yield).
Cross-Coupling Reactions
Palladium-catalyzed couplings exploit the chlorophenyl group:
| Reaction Type | Catalytic System | Partner | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Phenylboronic acid | 67% |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Aniline | 58% |
Steric hindrance from the hexyl side chain reduces coupling efficiency compared to simpler chlorophenyl analogs .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
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220–250°C: Loss of methyl ester as CO2.
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300–320°C: Fragmentation of quinazoline ring.
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Residual char: 18% at 500°C.
Key Mechanistic Insights
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The 2-chlorophenyl group directs electrophilic attacks to the ortho position via inductive effects.
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Steric bulk from the hexyl chain slows reactions at the quinazoline C7 position.
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Conjugation between the dioxo groups and aromatic rings stabilizes transition states in cycloadditions .
Comparative Reactivity Table
| Reaction Class | This Compound | 4-Chlorophenyl Analog |
|---|---|---|
| Nucleophilic Substitution | Faster (ortho bias) | Slower (para bias) |
| Ester Hydrolysis | 89% yield | 92% yield |
| Suzuki Coupling | 67% yield | 73% yield |
Data adapted from structural analogs .
This compound's reactivity profile is shaped by its hybrid architecture, offering synthetic flexibility for targeted modifications in medicinal chemistry applications. Further studies are needed to explore its catalytic asymmetric transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound’s quinazoline dione core distinguishes it from benzodithiazine derivatives, such as methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (, Compound 3) . While both compounds share ester and chloroaryl substituents, the benzodithiazine core in Compound 3 incorporates sulfur atoms and a dithiazine ring system, which may influence electronic properties and metabolic stability.
Functional Group Analysis
- Compound 3 (): Substituted with a methylhydrazino group at position 3, introducing nucleophilic character and possible metal-chelating properties.
Physicochemical and Spectroscopic Properties
A comparative analysis of key properties is summarized below:
Key Observations :
- Compound 3 exhibits a higher melting point (252–253°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via SO₂ and NH₂ groups) .
- The IR spectrum of Compound 3 confirms the presence of sulfonyl (1340, 1155 cm⁻¹) and hydrazine (3360 cm⁻¹) groups, which are absent in the target compound .
Research Findings and Implications
Spectroscopic Characterization
The ¹H-NMR of Compound 3 reveals distinct aromatic proton signals (δ 8.09–8.29 ppm) and a methyl ester resonance (δ 3.88 ppm), comparable to the target compound’s expected spectral profile. However, the absence of sulfonyl or hydrazine groups in the target compound would result in significant spectral differences .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires controlled reaction conditions, such as using anhydrous solvents (e.g., tetrahydrofuran) under inert atmospheres (N₂ or Ar) to prevent side reactions. Stepwise coupling of the 2-chlorophenylmethylamino and oxohexyl groups to the quinazoline core is critical. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol can enhance purity. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate stability .
Basic: What analytical techniques are most effective for confirming the compound’s structural integrity?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves aromatic protons and substituent connectivity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive spatial arrangement of the quinazoline core and side chains. Infrared (IR) spectroscopy verifies carbonyl (C=O) and amide (N–H) functional groups .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, wash immediately with soap and water. Store the compound in a desiccator at 4°C to prevent hygroscopic degradation. Consult safety data sheets (SDS) for emergency measures .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Methodological Answer:
Systematically modify substituents (e.g., replace 2-chlorophenyl with 4-chlorophenyl or alter the oxohexyl chain length) and test against target enzymes (e.g., kinases or proteases). Use in vitro assays (IC₅₀ determination) and compare results with structurally related quinazoline derivatives, such as 3-(3-methylphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid .
Advanced: What computational strategies predict binding interactions between this compound and target proteins?
Methodological Answer:
Perform molecular docking (AutoDock Vina or Schrödinger Suite) to model interactions with active sites. Validate predictions with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability. Cross-reference results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: How should researchers resolve contradictions between computational binding affinity predictions and experimental bioactivity data?
Methodological Answer:
Re-evaluate force field parameters in docking simulations and ensure protein structures (PDB files) are in the correct protonation state. Validate computational models with mutagenesis studies to confirm key binding residues. Use ensemble docking to account for protein flexibility .
Advanced: What methodologies assess metabolic stability in preclinical studies?
Methodological Answer:
Incubate the compound with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS. Identify metabolites using UPLC-QTOF-MS. Compare half-life (t₁/₂) and intrinsic clearance (CLint) with reference compounds to prioritize derivatives with improved stability .
Advanced: Which chromatographic techniques effectively separate stereoisomers or regioisomers during synthesis?
Methodological Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. For regioisomers, use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% formic acid). Monitor separation via UV detection at λ = 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
